molecular formula C19H30N2O2 B12086062 Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

Cat. No.: B12086062
M. Wt: 318.5 g/mol
InChI Key: ZETHJCQAEHOFJN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate is a chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. As a piperidine derivative featuring both a Boc-protected amine and a 4-propylphenyl substituent, this compound is a valuable intermediate for constructing more complex molecules. Compounds within this chemical class are frequently employed in medicinal chemistry research for the exploration of structure-activity relationships. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a standard feature in multi-step synthesis, as it is stable under a variety of conditions and can be readily removed to reveal the secondary amine for further functionalization . Researchers utilize such specialized intermediates in the development of novel compounds for scientific investigation. It is important to note that certain piperidine-based intermediates are subject to regulatory controls due to their potential use in the synthesis of controlled substances . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-5-6-14-7-9-15(10-8-14)16-11-12-21(13-17(16)20)18(22)23-19(2,3)4/h7-10,16-17H,5-6,11-13,20H2,1-4H3

InChI Key

ZETHJCQAEHOFJN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a cornerstone for introducing the 4-propylphenyl substituent. In one protocol, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 3-bromoaniline under palladium catalysis to form the biphenyl intermediate. Key conditions include:

  • Catalyst : PdCl₂(dppf) (1–5 mol%)

  • Base : Tripotassium phosphate (2 M aqueous)

  • Solvent : Dioxane or dimethylformamide (DMF)

  • Temperature : 100°C for 12–24 hours

This method achieves yields of 85–95% after purification by flash column chromatography (40% ethyl acetate/hexane).

Multi-Step Synthesis Involving Nitration and Reduction

Nitration of tert-Butylbenzene Derivatives

Nitration of tert-butyl-protected intermediates using fuming HNO₃/H₂SO₄ introduces nitro groups, which are subsequently reduced to amines. For example, nitration of tert-butylbenzene at 0°C yields a 1,3-dinitrophenyl derivative, which is reduced to a dianiline intermediate using hydrogenation or BH₃·THF.

Table 1: Comparative Nitration and Reduction Conditions

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃ (fuming), H₂SO₄, 0°C, 2 h70–80
ReductionH₂/Pd-C, EtOH, rt, 12 h90–95
AlternativeBH₃·THF, THF, reflux, 6 h75–85

Protection and Deprotection Techniques

The tert-butyloxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during functionalization. Deprotection is typically achieved under acidic conditions:

Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Base : Triethylamine or DMAP

  • Solvent : Dichloromethane (DCM) or THF

  • Yield : >90%

Deprotection

  • Conditions : HCl (4 M in dioxane) or trifluoroacetic acid (TFA) in DCM

  • Time : 1–4 hours at room temperature

  • Outcome : Quantitative removal of Boc without affecting aryl amines.

Purification and Isolation Methods

Crude products are purified via recrystallization or chromatography. Flash column chromatography (20–60% ethyl acetate/hexane) resolves regioisomers, while recrystallization from ethanol/water mixtures enhances purity.

Table 2: Purification Efficacy Across Methods

MethodSolvent SystemPurity (%)Yield Recovery (%)
Flash Chromatography40% EtOAc/Hexane98–9985–90
RecrystallizationEthanol/Water (3:1)99+70–75
Preparative HPLCAcetonitrile/H₂O (0.1% TFA)99.560–65

Analytical Validation and Characterization

Final compounds are validated using:

  • ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.

  • HRMS : Verifies molecular formula (e.g., C₁₆H₂₄N₂O₂ for the target compound).

  • HPLC : Purity >98% for pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Propyl vs.
  • Methoxy Substituents : The 3-methoxy and 3,5-dimethoxy derivatives exhibit improved solubility due to polar interactions, with the latter showing enhanced electronic delocalization for charge-transfer complexes .

Biological Activity

Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's chemical properties are pivotal in understanding its biological activity. Below is a summary of its molecular characteristics:

Property Value
Molecular FormulaC19H29N O3
Molecular Weight319.4 g/mol
IUPAC NameThis compound
InChI KeyDZNFOHLHKBCPLP-UHFFFAOYSA-N
Canonical SMILESCCCC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, which may lead to therapeutic effects in neurological conditions.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It has been observed to inhibit enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, which are crucial in Alzheimer's disease pathology.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides.

  • Cell Viability : The compound showed an increase in cell viability in astrocytes exposed to Aβ, suggesting neuroprotective properties. For instance, when astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound improved viability by approximately 20% compared to Aβ treatment alone .

In Vivo Studies

In vivo models have also been utilized to assess the efficacy of this compound:

  • Animal Models : In studies involving rodent models of Alzheimer's disease, this compound demonstrated moderate protective effects against cognitive decline. However, the results indicated that bioavailability in the brain was a limiting factor for its efficacy .

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • Study Design : Astrocytes were treated with varying concentrations of the compound alongside Aβ.
    • Results : At a concentration of 100 μM, the compound increased cell viability from 43.78% (Aβ alone) to 62.98% (with the compound), indicating a protective effect against oxidative stress induced by Aβ .
  • Inhibition of Enzymatic Activity :
    • Study Design : The compound was evaluated for its ability to inhibit AChE and β-secretase.
    • Results : It showed an IC50 value of 15.4 nM for β-secretase inhibition, highlighting its potential as a therapeutic agent in Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a piperidine core. Key steps include:

  • Amine protection : Use tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc group .
  • Arylation : Introduce the 4-propylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .
    • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, HPLC for purity (>95%), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : 1H^1 \text{H}/13C^{13} \text{C} NMR to verify substituent positions and Boc-group integrity .
  • Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Mass analysis : HRMS or ESI-MS to confirm molecular weight .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage : Keep in a cool, dry place under inert atmosphere (argon/nitrogen) to prevent degradation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC for separation of enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed asymmetric arylation or organocatalytic methods to control stereochemistry at the 3-amino position .
  • Crystallography : Grow single crystals for X-ray diffraction to confirm absolute configuration .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Use isogenic cell lines and consistent assay conditions (e.g., ATP levels for viability assays) .
  • Orthogonal validation : Cross-validate results using radioligand binding assays (e.g., 3H^3 \text{H}-labeled analogs) and functional assays (e.g., cAMP accumulation) .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from independent studies .

Q. What strategies are effective for determining the crystal structure of this compound?

  • Methodological Answer :

  • Crystallization : Slow vapor diffusion (e.g., hexane/dichloromethane) to grow high-quality single crystals .
  • Data collection : Use synchrotron radiation or low-temperature (100 K) settings to enhance resolution .
  • Refinement : SHELXL for structure solution and refinement, with validation via R-factors and electron density maps .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., GPCRs) .
  • SAR analysis : Modify the 4-propylphenyl group’s substituents (e.g., fluorine or methoxy groups) to optimize hydrophobic interactions .
  • Free-energy calculations : Apply MM-GBSA to estimate binding energy changes upon structural modifications .

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